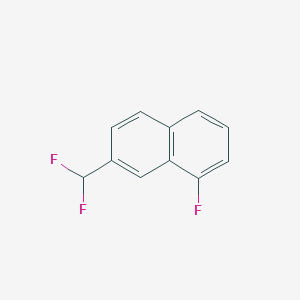

2-(Difluoromethyl)-8-fluoronaphthalene

Descripción

Propiedades

Fórmula molecular |

C11H7F3 |

|---|---|

Peso molecular |

196.17 g/mol |

Nombre IUPAC |

7-(difluoromethyl)-1-fluoronaphthalene |

InChI |

InChI=1S/C11H7F3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,11H |

Clave InChI |

DLXWQOZAZLXAMZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Un método común es la difluorometilación en etapa tardía, que se puede lograr a través de diversos enfoques, incluidos los métodos electrofílicos, nucleofílicos, radicales y de acoplamiento cruzado . Por ejemplo, la difluorometilación de enlaces C(sp2)-H se puede lograr utilizando métodos basados en metales o química radical de tipo Minisci .

Métodos de Producción Industrial

La producción industrial de 2-(Difluorometil)-8-fluoronaftaleno puede implicar procesos escalables que utilizan reactivos eficientes y rentables. La formación de enlaces X-CF2H (donde X es C, O, N o S) se puede lograr utilizando nuevos reactivos de difluorocarbeno que no agotan el ozono . Estos métodos agilizan el acceso a moléculas de relevancia farmacéutica y generan interés en la química de procesos .

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(Difluorometil)-8-fluoronaftaleno experimenta diversos tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos difluorometil o flúor se reemplazan por otros grupos funcionales.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de 2-(Difluorometil)-8-fluoronaftaleno incluyen catalizadores metálicos, iniciadores radicales y reactivos electrofílicos o nucleofílicos . Por ejemplo, la difluorometilación se puede lograr utilizando reactivos como FSO2CF2CO2TMS, CF2N2 y HCF2SO2R .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, los éteres, aminas, ciclopropanos, alquenos y ciclopropenos difluorometilados se pueden formar a través de la inserción de difluorocarbeno en varios enlaces .

Aplicaciones Científicas De Investigación

2-(Difluorometil)-8-fluoronaftaleno tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El mecanismo de acción de 2-(Difluorometil)-8-fluoronaftaleno implica su interacción con dianas moleculares y vías. El grupo difluorometil actúa como un donante de enlace de hidrógeno lipofílico, que puede interactuar con diversas moléculas biológicas . Los efectos del compuesto están mediados a través de su capacidad para formar interacciones estables con proteínas, enzimas y otras biomoléculas, lo que influye en su función y actividad .

Comparación Con Compuestos Similares

Research Findings and Implications

- Toxicity Profile: Non-fluorinated naphthalenes (e.g., 1-methylnaphthalene) are associated with hemolytic anemia and respiratory toxicity. Fluorination typically reduces such risks by stabilizing the compound against metabolic activation.

- Synthetic Feasibility: The difluoromethyl group can be introduced via reagents like diethylaminosulfur trifluoride (DAST), a common method for fluorinating alcohols.

- Applications : Fluorinated naphthalenes are under exploration as kinase inhibitors or antifungal agents, leveraging fluorine’s electronegativity to optimize target binding.

Actividad Biológica

2-(Difluoromethyl)-8-fluoronaphthalene is an organic compound characterized by its unique structural features, including a naphthalene core with a difluoromethyl group and an additional fluorine atom. The molecular formula is C11H8F3, and its distinct electronic characteristics make it a subject of interest in various fields, particularly in medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is defined by the presence of both a difluoromethyl group (–CF2H) and a fluorine atom (–F), which influence its reactivity and biological interactions. The naphthalene ring system contributes to its hydrophobic properties, potentially affecting its bioavailability and interaction with biological membranes.

Biological Activity Overview

Research on this compound has highlighted several aspects of its biological activity:

- Reactivity with Biological Molecules : Interaction studies indicate that the compound can react with various biological molecules, influencing metabolic pathways and cellular functions.

- Potential Anticancer Activity : Similar fluorinated compounds have shown promise in inhibiting glycolysis in cancer cells, particularly glioblastoma multiforme (GBM) cells. This suggests that this compound may also exhibit anticancer properties through metabolic modulation .

Case Studies and Research Findings

- Glycolysis Inhibition : Research has demonstrated that fluorinated derivatives can effectively inhibit glycolytic enzymes, leading to reduced energy production in cancer cells. In vitro studies showed that modifications at the C-2 position of glucose analogs enhance their stability and uptake, indicating a potential pathway for similar modifications in this compound .

- Synthesis and Evaluation : Various synthetic routes have been proposed for producing this compound, which allows for the exploration of different derivatives with enhanced biological activity. The incorporation of fluorinated groups has been shown to improve pharmacokinetic properties, making these compounds more effective as therapeutic agents .

Comparative Analysis of Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Fluoronaphthalene | Naphthalene derivative | Contains one fluorine atom; used in material science. |

| 2-Fluoronaphthalene | Naphthalene derivative | Exhibits different reactivity patterns due to substitution. |

| 1,5-Difluoronaphthalene | Naphthalene derivative | Alters electronic properties significantly with two fluorines. |

| 4-Difluoromethylnaphthalene | Naphthalene derivative | Potential for similar applications but different reactivity due to position of substituents. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Difluoromethyl)-8-fluoronaphthalene, and how can purity and structural integrity be validated?

- Methodological Answer : Synthesis typically involves multi-step fluorination reactions, such as electrophilic fluorination or nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride). A common approach is functionalizing naphthalene precursors with difluoromethyl and fluorine groups via selective fluorination .

- Validation : Purity is confirmed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and X-ray crystallography. For example, ¹⁹F NMR is critical to confirm fluorination positions .

Q. Which spectroscopic and analytical techniques are essential for characterizing fluorinated naphthalene derivatives?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR for backbone structure, ¹⁹F NMR for fluorine substituent analysis.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereoelectronic effects of fluorine atoms on molecular conformation .

Q. How do fluorinated substituents enhance the compound's chemical stability and bioavailability?

- Mechanistic Insight : Fluorine atoms increase metabolic stability by reducing susceptibility to oxidative degradation. The strong C-F bond and electronegativity improve membrane permeability, enhancing bioavailability. Inductive effects from fluorine also modulate pKa of adjacent functional groups, influencing solubility and target binding .

Advanced Research Questions

Q. How can researchers design in vitro studies to evaluate interactions between this compound and cytochrome P450 enzymes?

- Experimental Design :

Enzyme Assays : Use recombinant CYP isoforms (e.g., CYP2A6, CYP2A13) to assess inhibition/activation via fluorometric or LC-MS-based metabolite detection .

Docking Studies : Perform molecular dynamics simulations using Protein Data Bank (PDB) structures to predict binding modes. Focus on fluorine’s role in hydrophobic interactions or hydrogen bonding with active-site residues .

Validation : Compare inhibition constants (Ki) with non-fluorinated analogs to isolate fluorine-specific effects .

Q. What strategies resolve contradictions in toxicity data across studies involving fluorinated naphthalenes?

- Systematic Approach :

Risk of Bias Assessment : Apply tools like SYRCLE’s RoB tool for animal studies or Cochrane RoB for human data to evaluate study quality .

Confidence Rating : Rate evidence using GRADE criteria, prioritizing studies with defined exposure routes (e.g., inhalation, oral) and controlled species models (e.g., rodents vs. primates) .

Meta-Analysis : Aggregate data from Table B-1 inclusion criteria (e.g., hepatic/renal effects) to identify dose-response trends .

Q. How do computational methods predict the reactivity and metabolic fate of this compound?

- In Silico Tools :

- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) to predict sites of oxidative metabolism.

- ADMET Prediction : Use software like SwissADME to estimate absorption, distribution, and CYP-mediated metabolism.

- Docking Simulations : Map interactions with Phase I/II enzymes (e.g., UDP-glucuronosyltransferases) to identify potential metabolites .

Q. What structural modifications optimize target binding while minimizing off-target effects in drug discovery?

- Structure-Activity Relationship (SAR) Strategies :

Fluorine Scanning : Replace hydrogen with fluorine at specific positions to assess effects on binding affinity (e.g., via isothermal titration calorimetry).

Bioisosteric Replacement : Substitute difluoromethyl with trifluoromethyl or chlorinated groups to balance lipophilicity and steric effects .

Pharmacophore Modeling : Integrate X-ray data of ligand-target complexes to refine electronic and steric requirements .

Methodological Guidelines

- Data Reporting : Include full spectroscopic datasets (e.g., NMR chemical shifts, HRMS m/z values) for reproducibility .

- Toxicity Studies : Adopt OECD guidelines for acute/chronic exposure models, with emphasis on hepatic and renal endpoints .

- Ethical Compliance : Ensure all biological studies comply with ARRIVE 2.0 guidelines for animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.